molecular formula C24H24FN3O3 B2535540 (Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1706505-61-4

(Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2535540
CAS RN: 1706505-61-4
M. Wt: 421.472
InChI Key: GAYQLMFOOJSRDO-RAXLEYEMSA-N
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Description

(Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H24FN3O3 and its molecular weight is 421.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Nonlinear Optical Characterization

A study on the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups highlighted their potential in optoelectronics due to their optical nonlinearity properties, demonstrated through open-aperture z-scan experiments. These compounds show promise for applications in optical limiting at specific wavelengths (Chandrakantha et al., 2011).

Tissue Distribution and Metabolism Studies

In the context of pharmacokinetics and distribution, ZD6474 (Zactima), a tyrosine kinase inhibitor structurally related to the queried compound, has been studied for its distribution in tissues and metabolism in animal models. Such studies are crucial for understanding the pharmacological profile of new therapeutic agents (Gustafson et al., 2006).

Antimicrobial and Structural Analysis

Research on Zn(II) complexes of 1,3,4-oxadiazole derivatives has revealed their antimicrobial potential, supported by structural and thermal studies. This includes insights into their supramolecular frameworks and potential for bioefficacy against bacterial growth (Bharty et al., 2015).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and computational analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been explored, shedding light on electrophilic and nucleophilic sites through DFT calculations. Such studies are fundamental for designing compounds with specific reactivities and properties (Kumara et al., 2017).

Fluorescent Chemosensor Development

A 1,3,4-oxadiazole-based compound has been developed as a fluorescent chemosensor for Zn2+ in aqueous solution, with successful application in living cell imaging. This demonstrates the potential of such compounds in bioimaging and metal ion detection (Zhou et al., 2012).

properties

IUPAC Name

(Z)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-30-19-11-8-17(9-12-19)10-13-23(29)28-14-4-5-18(16-28)15-22-26-24(27-31-22)20-6-2-3-7-21(20)25/h2-3,6-13,18H,4-5,14-16H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYQLMFOOJSRDO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

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